Lipophilicity: Benzimidazole and 4H-Imidazo[1,5-a]benzimidazole Comparison
The calculated octanol-water partition coefficient (LogP) for 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole is 1.42580 . This value is lower than that of its fully unsaturated analog, 4H-imidazo[1,5-a]benzimidazole (LogP = 1.81560) , and also lower than the parent benzimidazole scaffold (LogP = 1.56290) [1]. This ~0.14 to ~0.39 unit reduction in LogP indicates a measurable increase in hydrophilicity, which can translate to improved aqueous solubility and a different pharmacokinetic profile in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.42580 (calculated) |
| Comparator Or Baseline | Benzimidazole: 1.56290; 4H-Imidazo[1,5-a]benzimidazole: 1.81560 |
| Quantified Difference | Δ = -0.1371 (vs. benzimidazole); Δ = -0.3898 (vs. 4H-imidazo[1,5-a]benzimidazole) |
| Conditions | Calculated LogP values (XLogP3) as reported on Chemsrc and 0elem. |
Why This Matters
For procurement in medicinal chemistry, a compound's LogP is a primary determinant of drug-likeness; this quantitative difference justifies selecting the 2,3-dihydro scaffold over more lipophilic analogs when improved solubility or reduced metabolic clearance is desired.
- [1] 0elem. Benzimidazole. URL: https://www.0elem.com View Source
